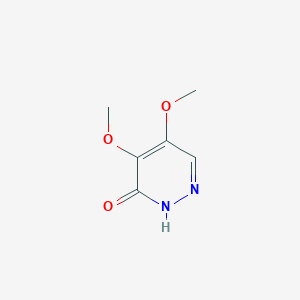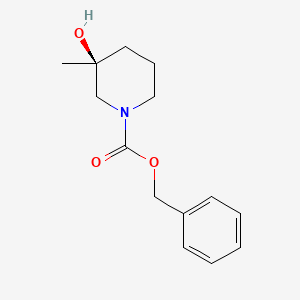![molecular formula C18H11Cl2F2N3OS B3034703 2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide CAS No. 209412-23-7](/img/structure/B3034703.png)
2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide
Descripción general
Descripción
The compound 2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide is a complex molecule that likely exhibits a range of interactions due to its multiple substituents and heterocyclic components. While the specific compound is not directly discussed in the provided papers, insights can be drawn from similar structures. For instance, the presence of a thioacetamide bridge in related compounds suggests potential for intramolecular hydrogen bonding and a folded conformation around the methylene carbon atom, as seen in the crystal structures of related acetamides .
Synthesis Analysis
The synthesis of such a compound would involve multiple steps, including the formation of the thioacetamide linkage and the attachment of the dichlorophenyl and difluorophenyl groups. The papers provided do not detail the synthesis of the exact compound , but they do describe the crystal structures of similar acetamides, which are typically synthesized through nucleophilic substitution reactions followed by amide bond formation .
Molecular Structure Analysis
The molecular structure of the compound is likely to be influenced by the presence of multiple aromatic rings and electronegative substituents, such as chlorine and fluorine atoms. These groups can induce certain electronic effects, including electron-withdrawing inductive effects and resonance effects, which can affect the overall conformation and reactivity of the molecule. The crystal structures of similar compounds show that the orientation of the rings and the conformation of the molecule can be significantly influenced by intramolecular interactions .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the acetamide group and the substituted aromatic rings. The acetamide moiety is a site for nucleophilic attack, while the halogenated aromatic rings could undergo various substitution reactions. The papers provided do not discuss the chemical reactions of the exact compound , but they do provide insights into the reactivity of similar structures, such as the potential for intermolecular interactions in the crystal state .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be characterized by its molecular structure. The presence of halogens suggests a relatively high molecular weight and potential for significant intermolecular interactions, such as hydrogen bonding and halogen bonding, which could affect its melting point, solubility, and crystal packing. The papers provided discuss the crystal structures and some physical properties of related compounds, which can give an indication of the properties of the compound .
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Analysis : A study explored the vibrational signatures of related compounds using Raman and Fourier transform infrared spectroscopy. This included investigating intermolecular hydrogen bonds and intramolecular interactions, providing insight into the stability and structure of the molecule (Jenepha Mary et al., 2022).
Crystal Structure Characterization : Research on similar compounds has focused on understanding their crystal structures. For instance, studies revealed that these molecules have a folded conformation about the methylene C atom, with angles between the pyrimidine and benzene rings being specifically noted (Subasri et al., 2016).
Conformational Analysis and Molecular Docking : A detailed analysis of the molecular structure, including natural bond orbital calculations and vibrational assignments, has been carried out using density functional methods. Additionally, molecular docking studies indicated the potential binding affinity of related compounds (Mary et al., 2020).
Synthesis and Characterization of Derivatives : Studies have been conducted on the synthesis, characterization, and evaluation of derivatives of related compounds. This includes the analysis of their antibacterial and anti-enzymatic potential, as well as their cytotoxic behavior (Nafeesa et al., 2017).
Investigation of Pharmacokinetic Properties : Some studies have also investigated the pharmacokinetic properties of similar compounds, including their absorption, distribution, metabolism, excretion, and toxicity (Mary et al., 2022).
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)-2-[6-(2,4-difluorophenyl)sulfanylpyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2N3OS/c19-10-2-1-3-11(20)16(10)17(18(23)26)13-5-7-15(25-24-13)27-14-6-4-9(21)8-12(14)22/h1-8,17H,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKERPLHTDSCJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=NN=C(C=C2)SC3=C(C=C(C=C3)F)F)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)
![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)
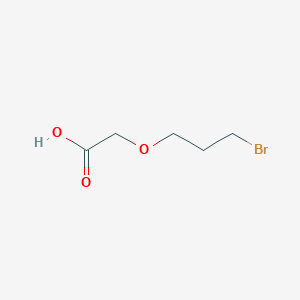


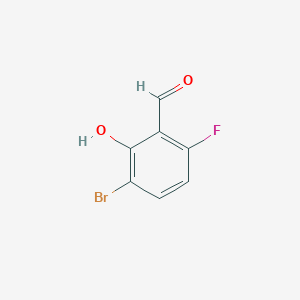
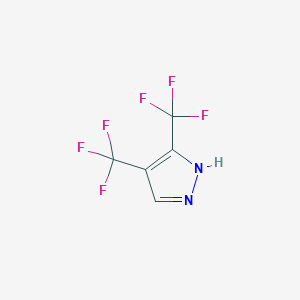
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)

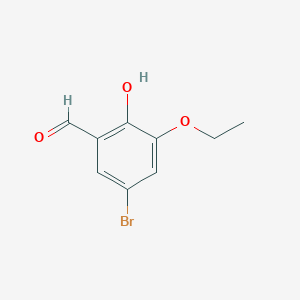

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)
